REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]=[C:7](O)[N:6]=[CH:5]2.P(Cl)(Cl)([Cl:16])=O>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]=[C:7]([Cl:16])[N:6]=[CH:5]2
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Name
|
|
Quantity
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6 g
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Type
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reactant
|
Smiles
|
BrC=1C=C2C=NC(=NC2=CC1Cl)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
most of phosphorus oxychloride was removed under reduced pressure
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Type
|
ADDITION
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Details
|
The residue was dropwise added to ice water (500 mL)
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Type
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FILTRATION
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Details
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the resulting precipitate was collected by the filtration
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=NC(=NC2=CC1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |